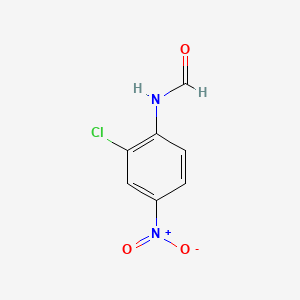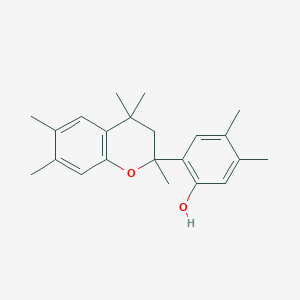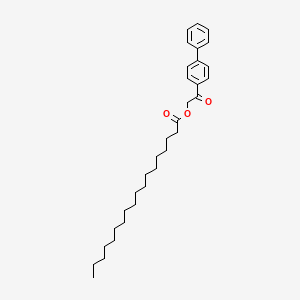
2,3-Dimethyl-9(10H)-anthracenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-9(10H)-anthracenone is an organic compound belonging to the anthracene family. It is characterized by the presence of two methyl groups at the 2 and 3 positions and a ketone group at the 9 position of the anthracene ring. This compound is known for its unique photophysical properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-9(10H)-anthracenone typically involves the Friedel-Crafts acylation of 2,3-dimethylanthracene with an appropriate acylating agent. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
Friedel-Crafts Acylation: 2,3-Dimethylanthracene is reacted with an acyl chloride (e.g., acetyl chloride) in the presence of AlCl3 to form the corresponding ketone.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-9(10H)-anthracenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 2,3-Dimethyl-9(10H)-anthracenol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Dimethyl-9(10H)-anthracenone has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying photophysical properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-9(10H)-anthracenone involves its interaction with molecular targets through various pathways:
Photophysical Properties: The compound exhibits fluorescence and phosphorescence, making it useful in imaging applications.
Molecular Interactions: It can form hydrogen bonds and π-π interactions with other molecules, influencing its reactivity and binding properties.
Comparison with Similar Compounds
2,3-Dimethyl-9(10H)-anthracenone can be compared with other anthracene derivatives such as:
9,10-Dimethylanthracene: Lacks the ketone group, resulting in different reactivity and photophysical properties.
1,4-Dihydroxy-2,3-Dimethyl-9,10-Anthraquinone: Contains hydroxyl groups, leading to different solubility and chemical behavior.
Anthracene: The parent compound without any substituents, used as a reference for studying the effects of substitution on the anthracene ring.
Each of these compounds has unique properties and applications, highlighting the versatility of the anthracene scaffold in chemical research.
Properties
CAS No. |
62170-37-0 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,3-dimethyl-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O/c1-10-7-13-9-12-5-3-4-6-14(12)16(17)15(13)8-11(10)2/h3-8H,9H2,1-2H3 |
InChI Key |
FYUFQYJYIHJBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)


![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)





![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)
![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)



